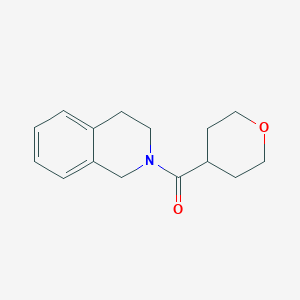
(3,4-dihydroisoquinolin-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dihydroisoquinolin-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DIQTPM and has a molecular weight of 307.4 g/mol.
Aplicaciones Científicas De Investigación
DIQTPM has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. DIQTPM has also been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. Additionally, DIQTPM has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
DIQTPM has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. By inhibiting COX-2, DIQTPM reduces the production of inflammatory molecules such as prostaglandins. DIQTPM has also been shown to protect cells from oxidative stress and reduce the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
DIQTPM has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can lead to the prevention of various diseases. DIQTPM has also been shown to inhibit the growth of cancer cells and protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DIQTPM is its potential as a chemotherapeutic agent. It has been shown to inhibit the growth of cancer cells and may have fewer side effects than traditional chemotherapy drugs. However, one limitation of DIQTPM is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many future directions for research involving DIQTPM. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research can be done to optimize the synthesis method of DIQTPM and improve its solubility in water. Finally, more studies can be done to explore the potential of DIQTPM as a chemotherapeutic agent and its efficacy in treating various types of cancer.
In conclusion, DIQTPM is a chemical compound that has potential applications in various scientific research fields. Its anti-inflammatory, antioxidant, and neuroprotective properties make it an interesting compound to study for the prevention and treatment of various diseases. Further research is needed to fully understand the potential of DIQTPM and its future applications.
Métodos De Síntesis
The synthesis of DIQTPM involves the reaction of 2-acetylfuran and 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst. The resulting product is then treated with an acid to obtain DIQTPM. This synthesis method has been optimized to provide a high yield of DIQTPM.
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-15(13-6-9-18-10-7-13)16-8-5-12-3-1-2-4-14(12)11-16/h1-4,13H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQCLKOSEICJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroisoquinolin-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2689366.png)
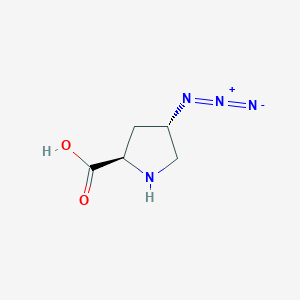
![N-(1-Cyanocyclohexyl)-N-methyl-2-[5-[(2-methylphenyl)methyl]tetrazol-2-yl]acetamide](/img/structure/B2689369.png)
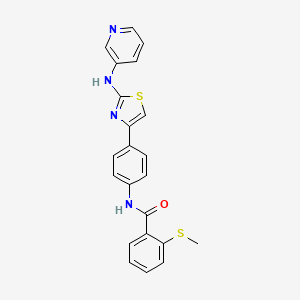
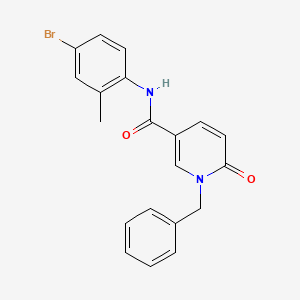
![[5-(Aminomethyl)oxolan-3-yl]methanol;hydrochloride](/img/structure/B2689375.png)
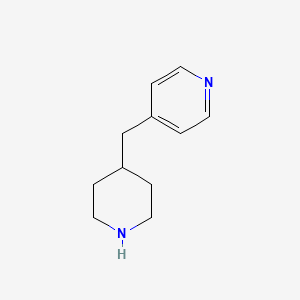
![2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine](/img/structure/B2689378.png)
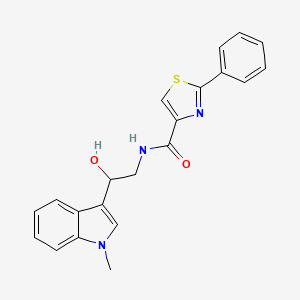

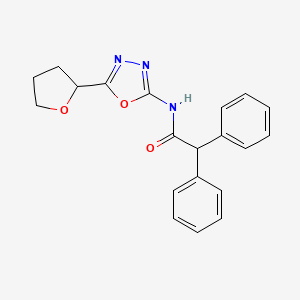
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2689386.png)
